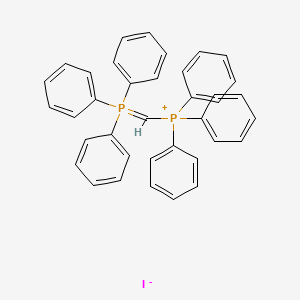

Phosphonium, (triphenylphosphoranyl)methylene(triphenyl-, iodide

Description

Properties

CAS No. |

18596-46-8 |

|---|---|

Molecular Formula |

C37H31IP2 |

Molecular Weight |

664.5 g/mol |

IUPAC Name |

triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium;iodide |

InChI |

InChI=1S/C37H31P2.HI/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;/h1-31H;1H/q+1;/p-1 |

InChI Key |

KAKFUYPDOGIIJK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltriphenylphosphonium iodide can be synthesized by reacting triphenylphosphine with methyl iodide. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified by recrystallization from solvents like dichloromethane, ethyl acetate, and petroleum ether .

Industrial Production Methods

In industrial settings, the synthesis of methyltriphenylphosphonium iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . The compound can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

In the Wittig reaction, methyltriphenylphosphonium iodide reacts with carbonyl compounds in the presence of a strong base, such as butyllithium or sodium hydride . The reaction is typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether .

Major Products

The major product of the Wittig reaction involving methyltriphenylphosphonium iodide is an alkene. The reaction also produces triphenylphosphine oxide as a byproduct .

Scientific Research Applications

Methyltriphenylphosphonium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyltriphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Methyltriphenylphosphonium iodide is similar to other phosphonium salts, such as methylenetriphenylphosphorane and (chloromethylene)triphenylphosphorane . it is unique in its ability to form stable ylides, making it particularly useful in the Wittig reaction . Other similar compounds include methoxymethylenetriphenylphosphine and carbomethoxymethylenetriphenylphosphorane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.